molecular formula C21H22N4O4S B3005476 N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 923212-10-6

N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B3005476
CAS No.: 923212-10-6
M. Wt: 426.49
InChI Key: KMHHPAZEVRCGAX-UHFFFAOYSA-N
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Description

N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a combination of several functional groups, including a piperazine ring, a thiazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For example, the synthesis might involve the following steps:

    Formation of the Piperazine Intermediate: This step involves the reaction of 4-methoxyphenylamine with ethyl chloroacetate to form an intermediate, which is then cyclized with piperazine to form the piperazine derivative.

    Thiazole Ring Formation: The piperazine intermediate is then reacted with a thiazole derivative under appropriate conditions to form the thiazole ring.

    Furan Ring Incorporation: Finally, the thiazole-piperazine intermediate is reacted with a furan-2-carboxylic acid derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its complex structure and functional groups, which may interact with various biological targets.

    Pharmacology: Research is conducted to understand its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.

    Biological Studies: The compound is used in studies to investigate its effects on cellular processes and its potential as an inhibitor or activator of specific enzymes or receptors.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-(2-(4-(4-methoxyphenyl)p

Properties

IUPAC Name

N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-28-17-6-4-16(5-7-17)24-8-10-25(11-9-24)19(26)13-15-14-30-21(22-15)23-20(27)18-3-2-12-29-18/h2-7,12,14H,8-11,13H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHHPAZEVRCGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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